molecular formula C19H21N5O2 B2361019 8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 31488-17-2

8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2361019
CAS RN: 31488-17-2
M. Wt: 351.41
InChI Key: NBDQJVZCFGWTLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazole compounds often involves their interaction with biological targets, such as enzymes or receptors .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure and properties. Some imidazole compounds are used in medicine due to their therapeutic effects, while others may be harmful if not handled properly .

Future Directions

The future directions in the study of imidazole compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs .

properties

IUPAC Name

2,4-dimethyl-6-(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12(2)10-23-14(13-8-6-5-7-9-13)11-24-15-16(20-18(23)24)21(3)19(26)22(4)17(15)25/h5-9,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDQJVZCFGWTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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